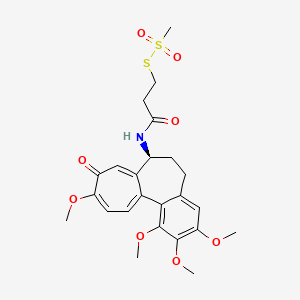

Colchicine Methanethiosulfonate

Vue d'ensemble

Description

Colchicine Methanethiosulfonate is a derivative of colchicine, a well-known alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound is a modified form of colchicine, designed to enhance its pharmacological properties and reduce toxicity.

Applications De Recherche Scientifique

Colchicine Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: It is employed in cell biology to study microtubule dynamics and cell division.

Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry .

Mécanisme D'action

Colchicine primarily has anti-inflammatory properties. It disrupts cytoskeletal functions by inhibiting beta-tubulin polymerization into microtubules, preventing activation, degranulation, and migration of neutrophils associated with mediating some gout symptoms . It does not inhibit phagocytosis of uric acid crystals, but it does seem to prevent the release of an inflammatory glycoprotein from phagocytes . At high concentrations, colchicine suppresses MSU-induced NALP3 inflammasomes, responsible for caspase-1 activation and subsequent IL1β and IL18 processing and release .

Safety and Hazards

Orientations Futures

Colchicine has been used off-label to treat several other conditions, including hepatic cirrhosis, primary biliary cirrhosis, and pseudogout . Further understanding of the mechanisms of action underlying the therapeutic efficacy of colchicine will lead to its potential use in a variety of conditions . The discovery of a near-complete colchicine biosynthetic pathway enables the engineered production of the tropolone-containing alkaloid N-formyldemecolcine from amino acid precursors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Colchicine Methanethiosulfonate typically involves the thiomethylation of colchicine. This process includes the introduction of a methanethiosulfonate group to the colchicine molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the thiomethylation can be achieved using methanethiosulfonate reagents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and yield. The process also involves rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Colchicine Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Comparaison Avec Des Composés Similaires

Colchicine: The parent compound, known for its anti-inflammatory properties.

Thiocolchicoside: A derivative with enhanced muscle relaxant properties.

Demecolcine: A less toxic derivative used in cancer treatment .

Uniqueness: Colchicine Methanethiosulfonate stands out due to its modified structure, which enhances its pharmacological properties while reducing toxicity. Its ability to disrupt microtubule polymerization and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .

Propriétés

IUPAC Name |

3-methylsulfonylsulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMCZFBQMMHSRF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652528 | |

| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217821-52-7 | |

| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)